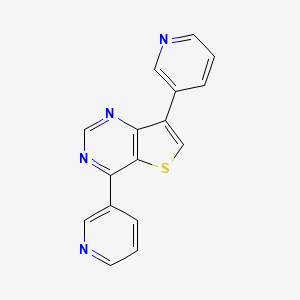
h-NTPDase-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
h-NTPDase-IN-3 is a pan-inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), which are enzymes that hydrolyze ATP and ADP to AMP and inorganic phosphate. This compound has shown inhibitory activity against multiple NTPDase isoforms, including h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8 .
Preparation Methods
The synthesis of h-NTPDase-IN-3 involves sequential nucleophilic aromatic substitution (SNAr) and Suzuki reactions. The specific reaction conditions and industrial production methods are detailed in the literature . The compound is synthesized through a series of steps that include the formation of thieno[3,2-d]pyrimidine derivatives, which are then subjected to further chemical modifications to achieve the final product.
Chemical Reactions Analysis
h-NTPDase-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
h-NTPDase-IN-3 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the enzymatic activity of NTPDases and their role in various biochemical pathways.
Biology: It helps in understanding the regulation of extracellular nucleotide levels and their impact on cellular functions.
Industry: It is used in the development of new drugs and therapeutic agents targeting NTPDases.
Mechanism of Action
h-NTPDase-IN-3 exerts its effects by inhibiting the enzymatic activity of NTPDases. These enzymes are involved in the hydrolysis of extracellular nucleotides, which play a crucial role in various physiological processes. By inhibiting NTPDases, this compound modulates the levels of extracellular ATP and ADP, thereby affecting cellular signaling pathways and immune responses .
Comparison with Similar Compounds
h-NTPDase-IN-3 is unique in its ability to inhibit multiple NTPDase isoforms with varying degrees of potency. Similar compounds include:
Sulfamoyl benzamide derivatives: These compounds selectively inhibit different NTPDase isoforms and have been studied for their potential therapeutic applications.
Anthraquinone derivatives: These compounds also show selective inhibition of NTPDase isoforms and are used in research to understand the role of NTPDases in various diseases.
Properties
Molecular Formula |
C16H10N4S |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
4,7-dipyridin-3-ylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H10N4S/c1-3-11(7-17-5-1)13-9-21-16-14(19-10-20-15(13)16)12-4-2-6-18-8-12/h1-10H |
InChI Key |
ZUSVATVCNQIYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC3=C2N=CN=C3C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
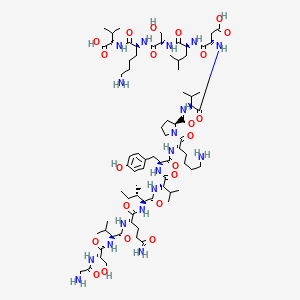
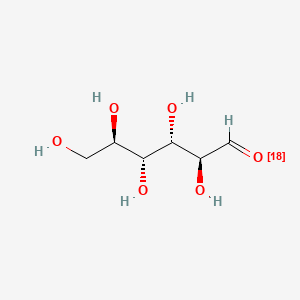
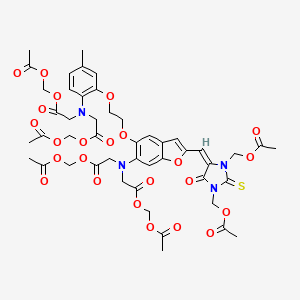
![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)
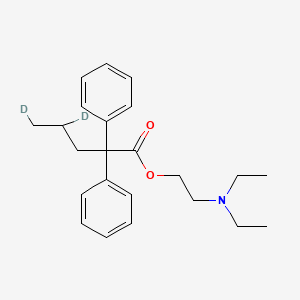
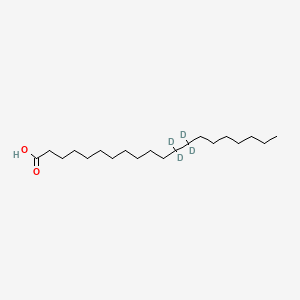

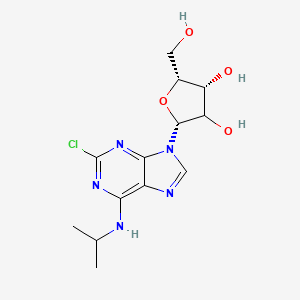
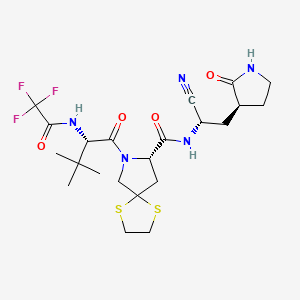
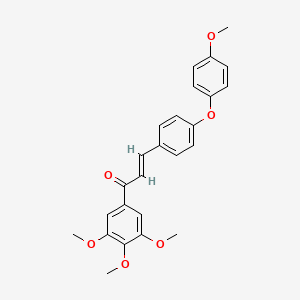
![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)
